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molecular formula C9H9N3O2S B1586008 Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 56881-21-1

Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Cat. No. B1586008
M. Wt: 223.25 g/mol
InChI Key: JLBXHMLWNKGFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669256B2

Procedure details

A mixture of 3-chloropyrazine-2-carbonitrile (17.9 g, 128 mmol), sodium carbonate (17.7 g, 167 mmol) and ethyl-2-mercaptoacetate (18.4 mL, 167 mmol) in ethanol (120 mL) was heated to reflux for 4.5 h. Quenched with water (1.5 L) and stirred for 30 min. The resulting precipitate was collected and washed with water. The residue was dissolved in diethyl ether and a black precipitate was filtrated off. Ether was evaporated to give pure compound ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate 7 (19.6 g, 68.5%). 1H-NMR (400 MHz, CDCl3) 1.42 (t, J=7.2 Hz, 3H), 4.40 (q, J=7.2 Hz, 2H), 6.19 (br s, 1H), 8.58 (d, J=2.2 Hz, 1H), 8.63 (d, J=2.2 Hz, 1H).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][N:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:16]([O:18][C:19](=[O:22])[CH2:20][SH:21])[CH3:17]>C(O)C>[NH2:9][C:8]1[C:3]2[C:2](=[N:7][CH:6]=[CH:5][N:4]=2)[S:21][C:20]=1[C:19]([O:18][CH2:16][CH3:17])=[O:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Name
Quantity
17.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
Quenched with water (1.5 L)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
a black precipitate was filtrated off
CUSTOM
Type
CUSTOM
Details
Ether was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(SC2=NC=CN=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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